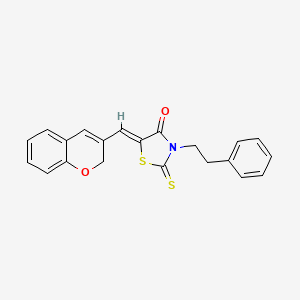
5-(2H-chromen-3-ylmethylene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one
説明
5-(2H-chromen-3-ylmethylene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one, also known as CT, is a novel small molecule compound that has garnered significant attention in the scientific community for its potential therapeutic applications. CT belongs to the class of thiazolidinone derivatives, which have been extensively studied for their diverse pharmacological properties. In
作用機序
The exact mechanism of action of 5-(2H-chromen-3-ylmethylene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one is not yet fully understood. However, it is believed that 5-(2H-chromen-3-ylmethylene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one exerts its pharmacological effects by modulating various signaling pathways in cells. 5-(2H-chromen-3-ylmethylene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one has been shown to inhibit the activity of several enzymes such as protein kinase C and caspases, which are involved in the regulation of cell growth and apoptosis. 5-(2H-chromen-3-ylmethylene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one has also been shown to inhibit the expression of various pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.
Biochemical and Physiological Effects
5-(2H-chromen-3-ylmethylene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated the ability of 5-(2H-chromen-3-ylmethylene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one to induce apoptosis in cancer cells, inhibit the growth of bacteria, and reduce inflammation. In animal studies, 5-(2H-chromen-3-ylmethylene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one has been shown to reduce blood glucose levels and improve insulin sensitivity, suggesting its potential as an anti-diabetic agent.
実験室実験の利点と制限
One of the main advantages of 5-(2H-chromen-3-ylmethylene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one for lab experiments is its high yield and relatively straightforward synthesis method. 5-(2H-chromen-3-ylmethylene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one is also stable and can be easily stored for long periods, making it a convenient compound for research purposes. However, one of the limitations of 5-(2H-chromen-3-ylmethylene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research and development of 5-(2H-chromen-3-ylmethylene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one. One potential direction is to investigate the potential of 5-(2H-chromen-3-ylmethylene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one as a combination therapy with existing anticancer drugs. Another direction is to explore the potential of 5-(2H-chromen-3-ylmethylene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one as an anti-inflammatory agent for the treatment of various inflammatory diseases. Finally, further studies are needed to fully elucidate the mechanism of action of 5-(2H-chromen-3-ylmethylene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one and its potential as a therapeutic agent for various diseases.
Conclusion
In conclusion, 5-(2H-chromen-3-ylmethylene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one is a novel small molecule compound with promising potential as a therapeutic agent for various diseases. Its relatively straightforward synthesis method, high yield, and stable nature make it a convenient compound for research purposes. Further studies are needed to fully elucidate the mechanism of action of 5-(2H-chromen-3-ylmethylene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one and its potential as a therapeutic agent for various diseases.
科学的研究の応用
5-(2H-chromen-3-ylmethylene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one has shown promising results in various scientific research applications. One of the most significant applications of 5-(2H-chromen-3-ylmethylene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one is its potential as an anticancer agent. Several studies have demonstrated the ability of 5-(2H-chromen-3-ylmethylene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 5-(2H-chromen-3-ylmethylene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one has also shown potential in treating other diseases such as diabetes, inflammation, and neurodegenerative disorders.
特性
IUPAC Name |
(5Z)-5-(2H-chromen-3-ylmethylidene)-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO2S2/c23-20-19(13-16-12-17-8-4-5-9-18(17)24-14-16)26-21(25)22(20)11-10-15-6-2-1-3-7-15/h1-9,12-13H,10-11,14H2/b19-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHLZDHPUONDLJ-UYRXBGFRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)C=C3C(=O)N(C(=S)S3)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=CC2=CC=CC=C2O1)/C=C\3/C(=O)N(C(=S)S3)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B3976124.png)
![N-(1,1-dioxidotetrahydro-3-thienyl)-2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}acetamide](/img/structure/B3976131.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B3976133.png)
![1-(4-fluorobenzoyl)-4-[4-fluoro-5-(4-methyl-1-piperazinyl)-2-nitrophenyl]piperazine](/img/structure/B3976137.png)
![N-(2-methoxy-1-methylethyl)-1-{[2-(3-methylphenyl)pyrimidin-5-yl]methyl}piperidine-4-carboxamide](/img/structure/B3976145.png)
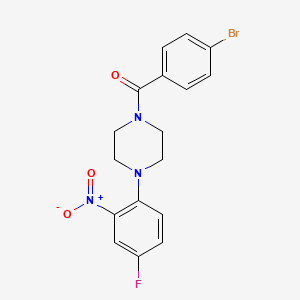
![2-(4-chlorophenyl)-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}acetamide](/img/structure/B3976172.png)
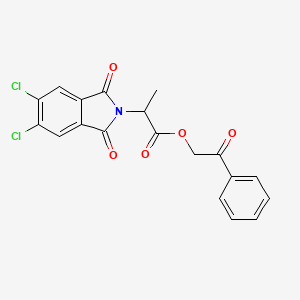

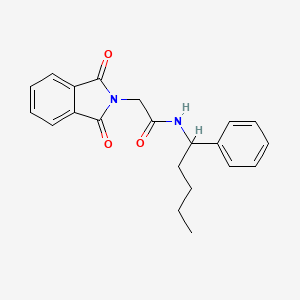
![N-[2-hydroxy-3-(1-pyrrolidinyl)propyl]-N-(3-methylphenyl)benzenesulfonamide hydrochloride](/img/structure/B3976194.png)
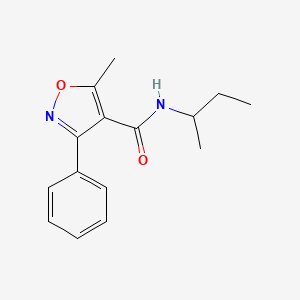
![2,4,6-trimethyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B3976209.png)
